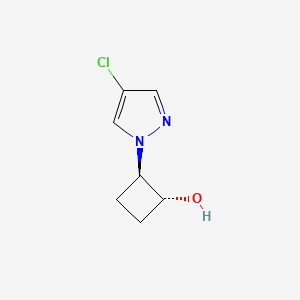amine CAS No. 1863928-52-2](/img/structure/B1485472.png)
[(1-Fluorocyclopentyl)methyl](2-methylpropyl)amine
Overview
Description
(1-Fluorocyclopentyl)methylamine is an organic compound that features a fluorinated cyclopentane ring attached to a methyl group, which is further connected to an isobutylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluorocyclopentyl)methylamine typically involves the fluorination of cyclopentane derivatives followed by amination. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom into the cyclopentane ring. The subsequent step involves the reaction of the fluorinated cyclopentane with a suitable amine, such as 2-methylpropylamine, under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of (1-Fluorocyclopentyl)methylamine may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent fluorination. The amination step can be optimized using high-pressure reactors to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Fluorocyclopentyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, where nucleophiles such as hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (R-NH2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
(1-Fluorocyclopentyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Fluorocyclopentyl)methylamine involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentane ring may enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
(1-Fluorocyclopentyl)methylamine can be compared with other fluorinated amines and cyclopentane derivatives:
[(1-Fluorocyclopentyl)methyl]amine: Lacks the isobutyl group, resulting in different chemical and biological properties.
(1-Fluorocyclopentyl)methylamine: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
(1-Fluorocyclopentyl)methylamine: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20FN/c1-9(2)7-12-8-10(11)5-3-4-6-10/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMMOCJBMIUPDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[trans-2-Hydroxycyclobutyl]piperazin-2-one](/img/structure/B1485394.png)
![trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485396.png)
![1-[(2-phenyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485397.png)
![1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485398.png)


![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)
![trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485408.png)
![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)
![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)
